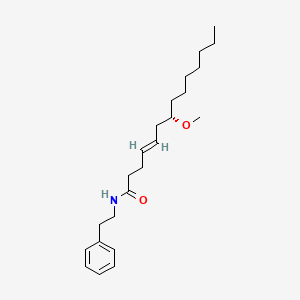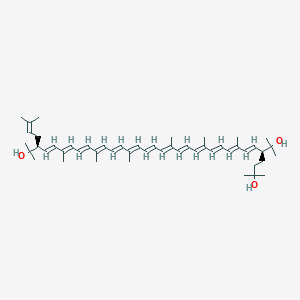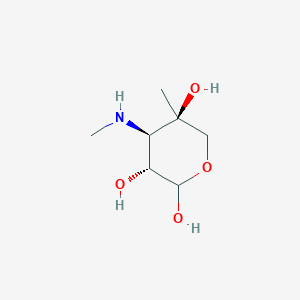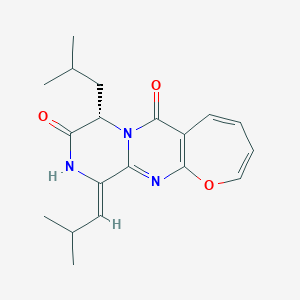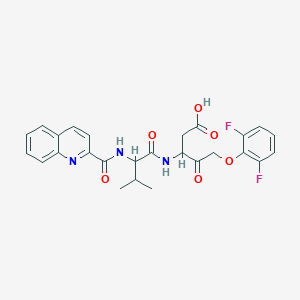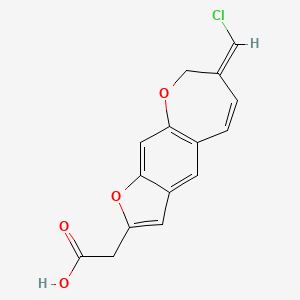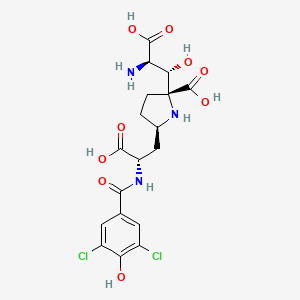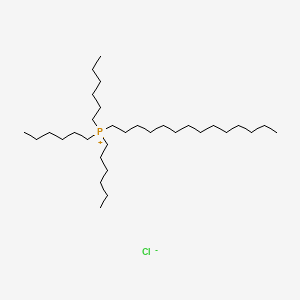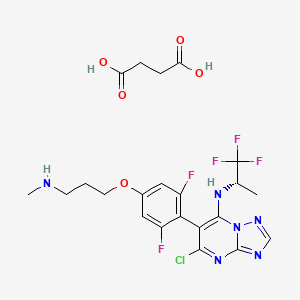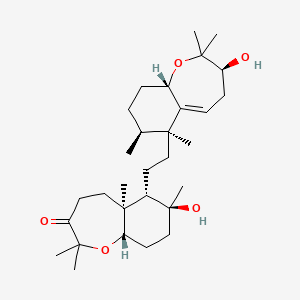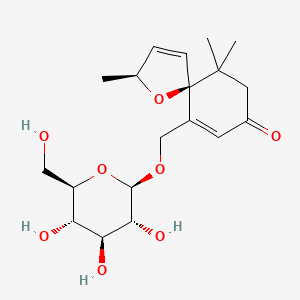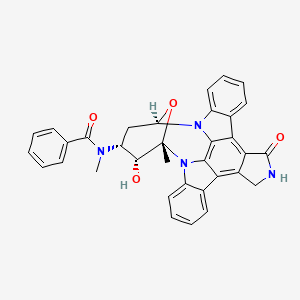
O-Desmethyl Midostaurin
Overview
Description
O-Desmethyl Midostaurin is a derivative of Midostaurin, a potent kinase inhibitor used primarily in the treatment of acute myeloid leukemia and systemic mastocytosis. This compound is of significant interest due to its potential therapeutic applications and its role as a metabolite of Midostaurin .
Mechanism of Action
Target of Action
O-Desmethyl-pkc 412, also known as O-Desmethyl Midostaurin or CGP62221, is an active metabolite of Midostaurin . The primary targets of this compound are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
O-Desmethyl-pkc 412 acts as a multi-targeted protein kinase inhibitor . It binds to the active site of protein kinases, preventing them from phosphorylating other proteins. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell function .
Biochemical Pathways
These could include pathways involved in cell growth, division, and survival .
Pharmacokinetics
O-Desmethyl-pkc 412 is the active metabolite of Midostaurin, produced via cytochrome P450 liver enzyme metabolism . The cytochrome P450 enzymes are responsible for the metabolic clearance of most drugs, and their activity can significantly impact the bioavailability of a drug .
Result of Action
The inhibition of protein kinases by O-Desmethyl-pkc 412 can lead to a variety of cellular effects. For instance, it can disrupt cell division and growth, potentially leading to cell death . This makes it a promising candidate for the treatment of diseases characterized by abnormal cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of O-Desmethyl-pkc 412 can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s genetic makeup (which can affect cytochrome P450 activity), and liver function
Biochemical Analysis
Biochemical Properties
O-Desmethyl Midostaurin interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit multiple receptor tyrosine kinases, including protein kinase C alpha, vascular endothelial growth factor receptor 2, KIT, platelet-derived growth factor receptor, and both wild-type and mutant forms of fms-like tyrosine kinase 3 . These interactions are crucial for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its impact on cell viability, tubulogenesis, protein expression, and cellular morphology . These effects contribute to its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It potently inhibits multiple receptor tyrosine kinases, which are critical for cell growth and survival . By inhibiting these kinases, this compound disrupts signaling pathways that promote cancer cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound and its metabolites have long plasma half-lives, indicating sustained activity over time . This prolonged activity is beneficial for its therapeutic efficacy in cancer treatment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased apoptosis and enhanced differentiation in cancer cells . At very high doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including hydroxylation, O-demethylation, amide hydrolysis, and N-demethylation . These pathways are primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. The metabolites of this compound, such as CGP52421 and CGP62221, also contribute to its antileukemic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Its high plasma protein binding (>99%) suggests that it is extensively distributed in the body . This extensive distribution is essential for its therapeutic effects, as it ensures that the compound reaches its target sites effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Midostaurin typically involves the demethylation of Midostaurin. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: O-Desmethyl Midostaurin undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like halides in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
O-Desmethyl Midostaurin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Midostaurin and its metabolites.
Industry: Utilized in the development of new kinase inhibitors and other pharmaceutical compounds.
Comparison with Similar Compounds
Midostaurin: The parent compound, used in the treatment of acute myeloid leukemia and systemic mastocytosis.
Staurosporine: A natural product and potent protein kinase inhibitor, from which Midostaurin is derived.
Sunitinib: Another kinase inhibitor used in cancer therapy, with a broader spectrum of activity
Uniqueness: O-Desmethyl Midostaurin is unique due to its specific inhibition profile and its role as a metabolite of Midostaurin. It offers insights into the metabolic pathways and potential therapeutic effects of Midostaurin, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)/t24-,25-,31-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCRDZEEXVZQC-AFUPZKSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740816-86-8 | |
| Record name | CGP-62221 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740816868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-62221 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W3QJ5C7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


